Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate is a chemical compound that features a bromine atom, a trifluoromethoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate typically involves the esterification of 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-chloro-2-(trifluoromethoxy)phenyl)-3-oxopropanoate
- Ethyl 3-(5-fluoro-2-(trifluoromethoxy)phenyl)-3-oxopropanoate
- Ethyl 3-(5-iodo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The trifluoromethoxy group also imparts distinct electronic and steric properties, making this compound valuable for various applications.
Properties
Molecular Formula |
C12H10BrF3O4 |
---|---|
Molecular Weight |
355.10 g/mol |
IUPAC Name |
ethyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10BrF3O4/c1-2-19-11(18)6-9(17)8-5-7(13)3-4-10(8)20-12(14,15)16/h3-5H,2,6H2,1H3 |
InChI Key |
YUOWPTGOUVAYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
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